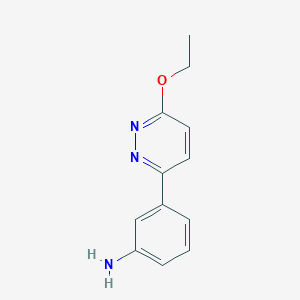

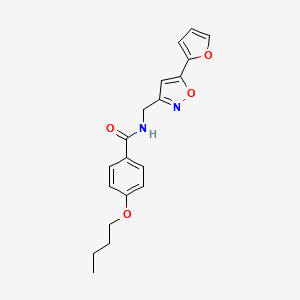

![molecular formula C27H24N2O5S2 B2745196 Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate CAS No. 392290-15-2](/img/structure/B2745196.png)

Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

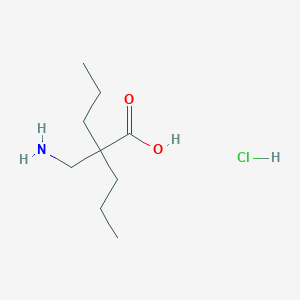

Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate is a complex organic compound. It has a molecular formula of C27H24N2O5S2, an average mass of 520.620 Da, and a monoisotopic mass of 520.112671 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiophene ring, a benzoyl group, a sulfamoyl group, and an ethyl ester group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that reactions at the benzylic position are very important for synthesis problems . These can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The compound has a predicted melting point of 203.90° C, a predicted boiling point of 520.4° C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.61 .Scientific Research Applications

Synthetic Utility and Antimicrobial Evaluation

Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, a related intermediate, has been utilized in synthesizing different fused and polyfunctional substituted thiophenes. These compounds exhibit promising antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Novel Compound Synthesis for Antimicrobial Activity

Further research into the synthesis of new thieno[2,3-d]pyrimidines from ethyl 2-aminothiophene derivatives has indicated that some of these compounds possess excellent inhibitory activities against various plant and grass species, suggesting their potential use in agricultural applications (Wang, Zheng, Liu, & Chen, 2010).

Anti-allergy and Dyeing Applications

Another study found that certain thiophene derivatives exhibit weak anti-allergy activity, comparable to theophylline, and could potentially be used in developing new anti-allergic medications (Leistner, Gütschow, Wagner, Grupe, & Böhme, 1988). Additionally, thiophene derivatives have been applied in creating novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating good levelness and fastness properties on the fabric, although with noted poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Peptide Synthesis and Antimicrobial Agents

In peptide synthesis, the 2-(p-nitrophenylthio)ethyl group has been used for carboxyl-group protection, offering an alternative method with certain advantages over previous approaches (Amaral, 1969). Moreover, new quinazolines synthesized from related compounds have shown potential as antimicrobial agents against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name |

ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5S2/c1-3-34-27(31)25-23(18-24(35-25)19-10-6-4-7-11-19)28-26(30)20-14-16-22(17-15-20)36(32,33)29(2)21-12-8-5-9-13-21/h4-18H,3H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMKQTGDPUHELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)

![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)

![(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2745115.png)

![2-[[1-[(3-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2745117.png)

![2-[[1-Methyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2745129.png)